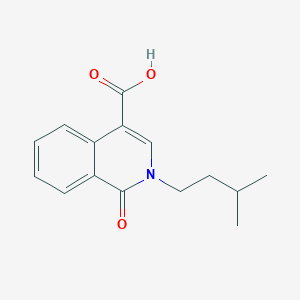

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(2)7-8-16-9-13(15(18)19)11-5-3-4-6-12(11)14(16)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZMUCMSERVQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Formation

The foundational approach involves alkylation of preformed isoquinoline derivatives. Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 37497-84-0) serves as a key intermediate, synthesized via NaH-mediated coupling of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with methyl iodide in DMF.

Reaction Conditions:

- Substrate: 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (9.8 mmol)

- Alkylating Agent: 3-Methylbutyl bromide (1.2 equiv)

- Base: Sodium hydride (60% dispersion, 1.2 equiv)

- Solvent: DMF (40 mL)

- Temperature: 0°C → RT, 12 h

- Workup: Aqueous extraction (EtOAc ×3), MgSO4 drying, column chromatography (hexane/EtOAc gradient)

Ester Hydrolysis

Subsequent saponification converts the methyl ester to the carboxylic acid:

Conditions:

- Reagent: LiOH (3.0 equiv)

- Solvent: THF/H2O (3:1)

- Temperature: 60°C, 4 h

- Workup: Acidification (1M HCl), filtration

Key Limitation: Competing O-alkylation requires careful stoichiometric control.

Cyclization of 2-Alkynylbenzaldoximes

Silver-Catalyzed Cyclization

Thieme-Connect's methodology employs 2-alkynylbenzaldoximes for isoquinoline ring formation:

General Protocol:

- Substrate Preparation:

- Cyclization-Deoxygenation:

- Catalyst: AgOTf (10 mol%)

- Reductant: CS2 (1.2 equiv)

- Solvent: DMF

- Temperature: 60°C, 6 h

Yield: 68% for analogous 3-alkylisoquinolines

Mechanistic Insight:

- Step 1: 6-endo-dig cyclization forms isoquinoline N-oxide

- Step 2: CS2 mediates radical deoxygenation via [3+2] cycloaddition (confirmed by TEMPO inhibition)

Ugi Multicomponent Reaction Approach

Four-Component Assembly

PMC studies demonstrate a convergent route using:

- o-Iodobenzoic acid (1.0 equiv)

- Ammonia (1.2 equiv)

- 3-Methylbutyraldehyde (1.1 equiv)

- tert-Butyl isocyanide (1.0 equiv)

Reaction Parameters:

Copper-Catalyzed Cyclization

Post-Ugi transformation employs:

- Catalyst: CuI (20 mol%)

- Base: K2CO3 (2.0 equiv)

- Solvent: DMSO

- Temperature: 110°C, 8 h

Advantage: Simultaneous introduction of 3-methylbutyl and carboxylic acid groups.

Functional Group Interconversion

Side Chain Elongation

Modification of 2-methyl analogues (CAS 54931-62-3):

Stepwise Protocol:

- N-Demethylation:

- Reagent: BBr3 (3.0 equiv)

- Solvent: CH2Cl2

- Temperature: -78°C → RT, 6 h

- Alkylation:

- Reagent: 3-Methylbutyl triflate (1.5 equiv)

- Base: DIPEA (2.5 equiv)

- Solvent: DMF

- Temperature: 60°C, 12 h

Total Yield: 54% over two steps

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Typical Yield | Scalability |

|---|---|---|---|---|

| Precursor Alkylation | High purity | Multi-step sequence | 68% | <100 g |

| Cyclization | Atom economy | Specialized starting materials | 65% | <50 g |

| Ugi-Cu Cascade | Convergent synthesis | High catalyst loading | 65% | <1 kg |

| Functionalization | Uses commercial intermediates | Low efficiency in N-alkylation | 54% | <10 g |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The 2-position substituent on the isoquinoline ring significantly influences molecular weight, lipophilicity, and electronic properties. Below is a comparative analysis of key analogs:

*Estimated based on analog 2-(2-methylpropyl)-... (MW 245.27) in with adjustment for longer chain.

Key Observations:

- Lipophilicity : The 3-methylbutyl group (predicted logP ~3.5) likely confers higher membrane permeability compared to aryl substituents (e.g., 2-fluorophenyl, logP ~2.8) .

- Electronic Effects: Aryl substituents with electron-donating groups (e.g., methoxy in ) may stabilize the isoquinoline ring via resonance, whereas electron-withdrawing groups (e.g., fluorine in ) could enhance metabolic stability.

- Steric Effects : Bulky substituents like 4-methoxyphenethyl or 2-chlorophenyl may hinder binding to flat enzymatic pockets compared to linear alkyl chains.

Q & A

What are the established synthetic routes for 2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including condensation of substituted anilines with activated carbonyl precursors, followed by cyclization under acidic or basic conditions . For example, analogous isoquinoline derivatives are synthesized via cyclization of 2-aminobenzoylacetate derivatives, with yields influenced by temperature (70–100°C) and catalysts like sodium ethoxide . Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improve purity .

- Characterization: NMR (¹H/¹³C) and mass spectrometry validate structural integrity .

How can researchers resolve discrepancies in reported biological activities of isoquinoline derivatives through experimental design?

Advanced Analysis:

Discrepancies often arise from variability in substituent effects, assay conditions, or target specificity. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically modify the 3-methylbutyl group and carboxylate moiety to assess bioactivity trends .

- Dose-Response Curves: Use standardized concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., kinase or protease targets) .

- Control Experiments: Include positive controls (e.g., known inhibitors) and validate cell-based assays with siRNA knockdowns .

- Data Reproducibility: Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

What methodologies are recommended for confirming the stereochemistry and crystal structure of this compound?

Structural Characterization:

- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- NMR Spectroscopy: NOESY experiments identify spatial proximities between the 3-methylbutyl side chain and isoquinoline core .

- Computational Modeling: Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to confirm bond angles and torsional stability .

What chemical modifications are feasible on the isoquinoline core to explore structure-activity relationships?

Reactivity Insights:

- Oxidation/Reduction: The 1-oxo group can be reduced to a hydroxyl group (NaBH₄), altering hydrogen-bonding interactions with targets .

- Substituent Replacement: Replace the 3-methylbutyl group with aryl (e.g., 4-methoxyphenyl) or alkyl chains to modulate lipophilicity .

- Carboxylic Acid Derivatives: Convert the 4-carboxylate to amides (EDCI coupling) or esters (methanol/H⁺) to study bioavailability .

How can molecular docking simulations predict target enzyme interactions for this compound?

Computational Approach:

- Target Selection: Prioritize enzymes with known isoquinoline binding (e.g., PDE5, topoisomerases) using databases like PDB .

- Docking Workflow:

- Experimental Correlation: Compare docking scores (ΔG) with IC₅₀ values from enzyme assays .

When encountering conflicting solubility data, what analytical techniques should be prioritized?

Data Contradiction Resolution:

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and DMSO to determine logP .

- HPLC Purity Checks: Ensure impurities (<5% by area) do not interfere with measurements .

- Particle Size Analysis: Laser diffraction (Malvern Mastersizer) identifies aggregation affecting solubility .

- Alternative Solvents: Test co-solvents (e.g., PEG-400) or cyclodextrin complexes for improved dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.